molecular formula C10H15ClNO5P B11740427 Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)

Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)

Cat. No.: B11740427
M. Wt: 295.65 g/mol
InChI Key: RCMIDZVUQQDLML-FVGYRXGTSA-N
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Description

Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a phosphonomethyl group attached to the phenyl ring of phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method includes the reaction of phenylalanine with phosphonomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenylalanine, 4-(phosphonomethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain enzymes and alter its reactivity compared to its parent compound and other similar amino acids .

Properties

Molecular Formula

C10H15ClNO5P

Molecular Weight

295.65 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H14NO5P.ClH/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16;/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16);1H/t9-;/m0./s1

InChI Key

RCMIDZVUQQDLML-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O.Cl

Origin of Product

United States

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